![molecular formula C11H18N2O B1314646 [1-(2-Furylmethyl)piperidin-4-yl]methylamine CAS No. 725211-89-2](/img/structure/B1314646.png)

[1-(2-Furylmethyl)piperidin-4-yl]methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

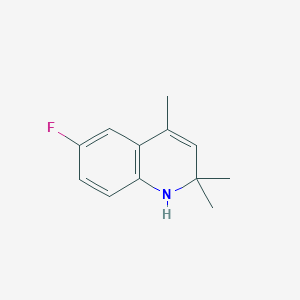

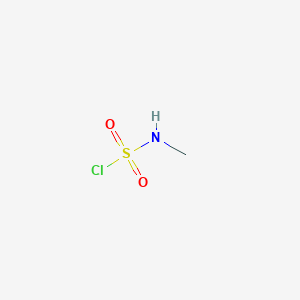

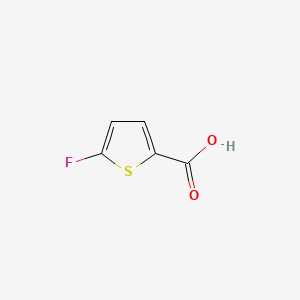

1-(2-Furylmethyl)piperidin-4-yl]methylamine is a piperidine derivative of 1-(2-Furylmethyl)-4-methylamine, a compound that is found in a variety of plants, fungi, bacteria, and even some animals. This compound is also known as FMPP, and it has been widely studied due to its potential applications in the medical field. FMPP has been found to have a variety of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been studied for its potential to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.

Wissenschaftliche Forschungsanwendungen

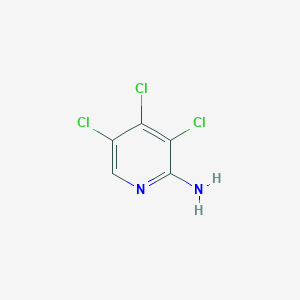

Synthesis and Chemical Properties

Several studies have focused on the synthesis of piperidine derivatives due to their relevance in medicinal chemistry. For instance, Kumar et al. (2004) described the synthesis of rigid analogues of an SSRI (Selective Serotonin Reuptake Inhibitor), indicating the importance of piperidine derivatives in developing antidepressant agents. The process involved a multi-step reaction sequence, highlighting the compound's role in creating pharmacologically active molecules (Kumar et al., 2004). Furthermore, Aldobaev et al. (2018) developed a new method for synthesizing heat shock protein inhibitors, showcasing the versatility of piperidine derivatives in targeting proteins involved in stress responses (Aldobaev et al., 2018).

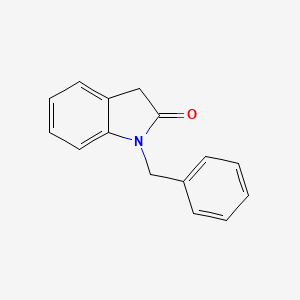

Biochemical and Pharmacological Activities

Piperidine derivatives have been explored for their potential biochemical and pharmacological activities. Wu et al. (2016) reported on compounds containing the piperidin-4-ylmethoxy moiety as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme involved in gene expression regulation and cancer development. These inhibitors exhibited high selectivity and potency, highlighting the therapeutic potential of such compounds in treating cancers (Wu et al., 2016).

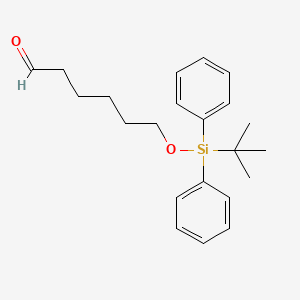

Potential Therapeutic Applications

The therapeutic applications of piperidine derivatives are vast, ranging from anticancer activities to enzyme inhibition. Srinivasan et al. (2006) synthesized novel piperidin-4-ones with significant antimicrobial activity, demonstrating the potential of these compounds in developing new antibiotics (Srinivasan et al., 2006). Additionally, Bautista-Aguilera et al. (2014) designed a dual inhibitor of cholinesterase and monoamine oxidase, indicating the compound's potential in treating neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Eigenschaften

IUPAC Name |

[1-(furan-2-ylmethyl)piperidin-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCIOGOJFDDOJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)CC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50473503 |

Source

|

| Record name | 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Furylmethyl)piperidin-4-yl]methylamine | |

CAS RN |

725211-89-2 |

Source

|

| Record name | 1-{1-[(Furan-2-yl)methyl]piperidin-4-yl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50473503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)